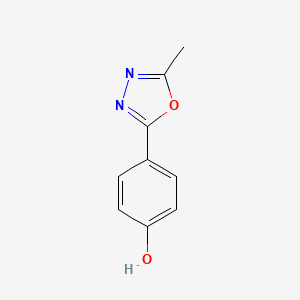

4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol

描述

Chemical Identity and Nomenclature

This compound stands as a representative member of the oxadiazole-phenol hybrid compounds, characterized by its distinctive molecular architecture that combines two pharmacologically significant structural motifs. The compound bears the Chemical Abstracts Service registry number 25877-46-7 and possesses the molecular formula C₉H₈N₂O₂ with a molecular weight of 176.17 grams per mole. This specific configuration places the methyl-substituted 1,3,4-oxadiazole ring in the para position relative to the hydroxyl group on the benzene ring, creating a unique spatial arrangement that influences both its chemical reactivity and biological properties. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the oxadiazole ring numbering begins with the oxygen atom as position 1, followed by the nitrogen atoms at positions 3 and 4, establishing the connectivity pattern that defines this particular isomer.

The compound exhibits several alternative nomenclature forms that reflect different naming conventions and chemical perspectives. These include designations such as "Phenol, 4-(5-methyl-1,3,4-oxadiazol-2-yl)-" which emphasizes the phenol as the parent structure, and other systematic names that highlight the oxadiazole component as the primary structural feature. The MDL number MFCD04126174 serves as an additional identifier in chemical databases, facilitating accurate retrieval and cross-referencing in scientific literature. The multiplicity of naming conventions demonstrates the compound's recognition across various chemical disciplines and its incorporation into diverse research contexts. Understanding these nomenclature variations proves essential for comprehensive literature searches and ensures proper identification of the compound across different chemical information systems.

Physical and chemical property data reveals important characteristics that define the compound's behavior under various conditions. The calculated density of 1.27 grams per cubic centimeter indicates a relatively compact molecular structure, while the boiling point of 352.9 degrees Celsius at 760 millimeters of mercury reflects significant intermolecular forces arising from both the hydroxyl group and the oxadiazole ring system. The flash point of 167.2 degrees Celsius suggests moderate volatility characteristics that must be considered during handling and storage procedures. These fundamental properties establish the foundation for understanding the compound's behavior in various chemical and biological environments, informing both synthetic strategies and application development.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₉H₈N₂O₂ | - |

| Molecular Weight | 176.17 | g/mol |

| Chemical Abstracts Service Number | 25877-46-7 | - |

| MDL Number | MFCD04126174 | - |

| Density | 1.27 | g/cm³ |

| Boiling Point | 352.9 | °C at 760 mmHg |

| Flash Point | 167.2 | °C |

| Vapor Pressure | 1.82 × 10⁻⁵ | mmHg at 25°C |

Historical Development in Heterocyclic Chemistry

The historical trajectory of this compound must be understood within the broader context of oxadiazole chemistry development, which traces its origins to the pioneering work of Tiemann and Krüger in 1884 when they first synthesized the 1,2,4-oxadiazole heterocycle. This initial discovery established the foundation for an entire class of heterocyclic compounds that would eventually encompass multiple isomeric forms, including the 1,3,4-oxadiazole system that defines our target compound. The 1,3,4-oxadiazole ring system itself emerged as a distinct entity within heterocyclic chemistry during the early twentieth century, as chemists began to explore the systematic variations possible within five-membered rings containing both nitrogen and oxygen atoms. The recognition that different positional arrangements of these heteroatoms could yield compounds with dramatically different properties sparked intensive research efforts that continue to this day.

The specific development of this compound represents a convergence of two major research streams within heterocyclic chemistry: the exploration of oxadiazole derivatives and the investigation of phenolic compounds with heterocyclic substituents. Early synthetic approaches focused on cyclization reactions that could effectively form the oxadiazole ring while maintaining the integrity of the phenolic functionality. These efforts required careful optimization of reaction conditions to avoid unwanted side reactions that could compromise either the ring formation process or the phenol group stability. The evolution of synthetic methodologies during the mid-twentieth century provided researchers with increasingly sophisticated tools for constructing complex heterocyclic systems, enabling the preparation of compounds like this compound with high purity and good yields.

Research interest in oxadiazole-containing compounds experienced significant acceleration during the latter half of the twentieth century as their biological activities became increasingly apparent. The discovery that many oxadiazole derivatives exhibited potent antimicrobial, antifungal, and antiviral activities prompted systematic investigations into structure-activity relationships within this chemical class. This compound emerged as a particularly interesting compound within this research context because it combined the proven biological activity of oxadiazoles with the additional pharmacological benefits associated with phenolic compounds. This combination created a molecular scaffold that offered multiple opportunities for biological interaction, making it an attractive target for medicinal chemistry applications. The compound's development also benefited from advances in analytical techniques that enabled precise characterization of its structure and properties, facilitating its incorporation into larger research programs focused on heterocyclic drug discovery.

Significance in Medicinal and Materials Chemistry

The significance of this compound in medicinal chemistry stems from its embodiment of multiple pharmacologically active structural elements within a single molecular framework. The 1,3,4-oxadiazole moiety has established itself as a privileged scaffold in drug discovery, demonstrating remarkable versatility in biological activity that encompasses anti-inflammatory, anticancer, antioxidant, anti-tubercular, antiviral, anti-diabetic, and antibacterial effects. When combined with the phenolic functionality present in this compound, these activities are often enhanced or modified in ways that create new therapeutic opportunities. The compound serves as both a standalone bioactive molecule and as a key intermediate in the synthesis of more complex pharmaceutical agents, highlighting its dual role in medicinal chemistry research and development.

Commercial medications that incorporate the oxadiazole structural motif include important drugs such as tiodazosin, raltegravir, zibotentan, and nesapidil, demonstrating the proven track record of this heterocyclic system in successful pharmaceutical development. The presence of the phenolic group in this compound adds additional dimensions to its medicinal chemistry profile, as phenolic compounds are well-recognized for their antioxidant properties and their ability to interact with various biological targets through hydrogen bonding and other non-covalent interactions. This combination creates a molecular platform that can potentially address multiple therapeutic targets simultaneously, a property highly valued in modern drug discovery approaches that seek to develop multi-target therapeutic agents.

The compound's significance extends beyond medicinal chemistry into materials science applications, where oxadiazole-containing molecules have found utility as electron-transporting materials in organic light-emitting diodes and other electronic devices. The rigid, aromatic nature of both the oxadiazole and phenol components contributes to favorable electronic properties that can be exploited in materials applications. Additionally, the compound serves as a versatile building block for the construction of more complex molecular architectures, including liquid crystalline materials and metal-ion coordination complexes. These diverse applications underscore the fundamental importance of this compound as a chemical entity that bridges multiple scientific disciplines.

Synthetic methodology development has been significantly influenced by the need to prepare this compound and related compounds efficiently and reliably. Traditional approaches have typically involved cyclization reactions using phosphorus oxychloride as a dehydrating agent, but more recent developments have explored alternative methodologies including microwave-assisted synthesis, ultrasonic irradiation, and oxidative cyclization reactions. These advances in synthetic methodology not only improve the accessibility of the compound itself but also enable the preparation of structural analogs and derivatives that can be used to explore structure-activity relationships systematically. The continued development of new synthetic approaches reflects the ongoing importance of this compound class in contemporary chemical research and its potential for future applications in emerging scientific fields.

属性

IUPAC Name |

4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-11-9(13-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGERZQXLBGWDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20421950 | |

| Record name | 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25877-46-7 | |

| Record name | 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction with 1,1',1"-[Ethylidynetris(oxy)]trisethane

A high-yield method (99%) involves refluxing 4-hydroxybenzohydrazide with 1,1',1"-[ethylidynetris(oxy)]trisethane (a trimer of ethylene glycol) in anhydrous solvent.

Procedure :

- Mix 9.6 parts of 4-hydroxybenzohydrazide with 44 parts of the trisethane reagent.

- Stir and reflux overnight.

- Filter the precipitate and crystallize from 1-butanol.

- Yield: 10.5 parts (99%); Melting Point (mp): 238.8°C.

Mechanism :

The hydrazide reacts with the methylating agent, forming a phosphorylated intermediate that cyclizes to the oxadiazole ring, releasing water and ethanol as byproducts.

Electrophilic Activation of Nitroethane in Polyphosphoric Acid (PPA)

This method leverages nitroethane as a methylating agent under acidic conditions.

Synthesis via Nitroethane and PPA

4-Hydroxybenzohydrazide reacts with nitroethane in PPA at elevated temperatures to yield the target compound.

Procedure :

- Charge 1.00 mmol of 4-hydroxybenzohydrazide with 7.00 mmol nitroethane in 1.5 g PPA.

- Heat at 105–115°C for 30–60 minutes.

- Cool, pour into ice, and neutralize with NaHCO₃.

- Filter and recrystallize from acetone/ethyl acetate.

- Yield: 83%; mp: 236–238°C.

Key Observations :

- Temperature Control : Reactions below 90°C result in incomplete conversion or side products (e.g., 2,5-diphenyl-1,3,4-oxadiazole).

- Reagent Excess : Using 7 equivalents of nitroethane ensures full conversion.

Comparative Analysis of Methods

Physical and Spectral Characterization

Key Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| Melting Point | 236–238°C | |

| Boiling Point | 352.9°C (760 mmHg) | |

| Density | 1.27 g/cm³ |

Spectral Data

- IR (KBr) : 3628 cm⁻¹ (OH), 1611 cm⁻¹ (C=N), 1221 cm⁻¹ (C-O).

- ¹H-NMR (DMSO-d₆) : δ 10.28 (s, 1H, OH), 7.79 (d, 2H, aromatic), 6.93 (d, 2H, aromatic), 2.53 (s, 3H, CH₃).

- ¹³C-NMR (DMSO-d₆) : δ 164.1 (C=N), 163.1 (C-O), 160.6 (C-OH), 11.3 (CH₃).

Mechanistic Insights

Cyclization Pathway

In both methods, 4-hydroxybenzohydrazide reacts with a methylating agent (trisethane or nitroethane) to form a phosphorylated hydrazide intermediate. This intermediate undergoes intramolecular cyclization, releasing water or ethanol to form the 1,3,4-oxadiazole ring.

Key Steps :

- Nucleophilic Attack : The hydrazide’s amino group attacks the electrophilic carbon in the methylating agent.

- Dehydration/Cyclization : Loss of H₂O or ROH initiates ring closure.

- Aromatic Stabilization : The oxadiazole ring adopts planar geometry, stabilized by resonance.

Optimization Strategies

Reagent Selection

Temperature Management

- Method 1 : Reflux ensures complete reaction but requires extended time.

- Method 2 : Heating to 105–115°C balances reaction rate and selectivity.

化学反应分析

Types of Reactions

4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the phenolic hydroxyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₉H₈N₂O₂

- Molecular Weight : 176.17 g/mol

- CAS Number : 25877-46-7

The compound features a phenolic hydroxyl group and a 5-methyl-1,3,4-oxadiazol-2-yl moiety, which contribute to its biological and chemical reactivity.

Medicinal Chemistry

4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of oxadiazole exhibit significant activity against various bacterial strains and fungi. For instance:

| Compound | Activity | Reference |

|---|---|---|

| This compound | MIC 25 μg/mL against E. coli and A. niger | |

| Related oxadiazole compounds | Anticancer activity against MCF-7 and HCT-116 cell lines |

Additionally, research indicates that this compound may inhibit cytochrome P450 enzymes, suggesting its potential role in drug metabolism and interactions.

Anticancer Research

The anticancer properties of oxadiazole derivatives are well-documented. Studies have demonstrated that compounds containing the oxadiazole ring can induce apoptosis in cancer cells:

| Study | Findings |

|---|---|

| Jaroslaw Slawinski et al. (2017) | Compounds showed significant cytotoxicity against human cancer cell lines |

| Partha Pratim Roy et al. (2017) | Increased lifespan in EAC-bearing mice with oxadiazole derivatives |

These findings highlight the therapeutic potential of this compound in cancer treatment.

Materials Science

In materials science, this compound is utilized as a building block for the synthesis of advanced materials with specific properties. Its unique structure allows for the development of polymers and coatings with enhanced thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers synthesized several oxadiazole derivatives, including this compound. These compounds were evaluated for their antimicrobial properties against various pathogens:

- Results : The synthesized compounds exhibited a minimum inhibitory concentration (MIC) of 25 μg/mL against E. coli and A. niger, indicating strong antimicrobial activity.

Case Study 2: Anticancer Activity

In another study focused on anticancer activity, a series of oxadiazole derivatives were tested against multiple cancer cell lines:

作用机制

The mechanism of action of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes and proteins involved in cell proliferation and survival . The compound may also interact with cellular receptors and signaling pathways, leading to its diverse biological effects .

相似化合物的比较

Similar Compounds

3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares a similar oxadiazole ring structure and exhibits similar biological activities.

1,2,4-Oxadiazole Derivatives: These compounds also contain the oxadiazole ring and are known for their broad range of chemical and biological properties.

Uniqueness

4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol is a compound that has garnered attention for its diverse biological activities. The oxadiazole ring system is known for its potential in medicinal chemistry due to its ability to interact with various biological targets. This article reviews the biological activities associated with this compound, focusing on its antioxidant, anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features a phenolic structure substituted with a 1,3,4-oxadiazole ring. The presence of the hydroxyl group on the phenol enhances its reactivity and biological activity. The compound can be represented as follows:

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Research indicates that derivatives of oxadiazoles exhibit significant antioxidant activity due to their ability to scavenge free radicals.

Key Findings:

- DPPH Assay Results : The compound demonstrated a strong ability to reduce DPPH radicals, indicating its potential as an effective antioxidant.

- FRAP Values : The FRAP assay revealed that this compound exhibited a FRAP value comparable to well-known antioxidants like ascorbic acid and gallic acid .

Anticancer Activity

Several studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The mechanism of action appears to involve the inhibition of tubulin polymerization.

Case Studies:

- Cytotoxicity Evaluation : In vitro studies showed that the compound significantly inhibited the growth of cancer cells at concentrations as low as 10 µM. It outperformed traditional chemotherapeutics like Imatinib and Gefitinib in growth inhibition assays .

- Mechanism of Action : The compound's ability to disrupt microtubule formation suggests its potential use as an anticancer agent targeting mitotic processes .

Antibacterial and Antifungal Activity

The antibacterial properties of this compound have been investigated against various bacterial strains.

Findings:

- Antibacterial Assays : The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was comparable to standard antibiotics .

- Antifungal Activity : Similar studies indicated that it also possesses antifungal properties, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Activity

Research has also pointed to the anti-inflammatory effects of this compound. The compound has been shown to inhibit pro-inflammatory cytokines in cellular models.

Summary of Results:

常见问题

How can researchers optimize the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol derivatives to address light sensitivity?

Methodological Answer:

Light-sensitive intermediates, such as thiol-containing precursors, require strict protection from ambient light during synthesis. Reactions should be conducted in foil-covered vessels to prevent photodegradation, as demonstrated in the synthesis of 4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-aniline . Post-synthesis, purification steps (e.g., recrystallization in methanol) should also avoid prolonged light exposure. Monitoring reaction progress via Thin Layer Chromatography (TLC) ensures timely termination to minimize side reactions .

What advanced techniques are recommended for resolving structural ambiguities in oxadiazole derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with refinement tools like SHELXL is critical for resolving bond-length discrepancies and hydrogen-bonding networks. For example, the crystal structure of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine revealed N–H⋯N hydrogen bonds forming a 3D network, validated by SHELXL refinement (R factor = 0.045) . Pairing SC-XRD with spectroscopic methods (e.g., H/C NMR, IR) ensures accurate assignment of substituent positions and confirmation of regioselectivity .

How should researchers design assays to evaluate the anticancer and antioxidant potential of this compound analogs?

Methodological Answer:

- Anticancer Activity: Use cell viability assays (e.g., MTT) against diverse cancer lines (e.g., CCRF-CEM leukemia cells). Compound 6f showed 68.89% growth inhibition, suggesting dose-response experiments at 1–100 μM ranges .

- Antioxidant Activity: Employ DPPH radical scavenging assays. Compound 6i achieved an IC of 15.14 μM, requiring triplicate measurements and ascorbic acid as a positive control .

- Data Interpretation: Normalize results to control groups and apply statistical tests (e.g., ANOVA) to validate significance.

What in vivo models are suitable for assessing the antidepressant activity of oxadiazole derivatives?

Methodological Answer:

The Forced Swimming Test (FST) and Tail Suspension Test (TST) are gold-standard models. In FST, compound 8 [4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol] reduced immobility time by 40–50% compared to controls, while TST highlighted dose-dependent effects (10–50 mg/kg). Ensure ethical compliance (e.g., IACUC guidelines) and use imipramine as a reference standard .

How can conflicting biological activity data between in vitro and in vivo studies be reconciled?

Methodological Answer:

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). For example, a compound with high in vitro antioxidant activity (IC < 20 μM) might show reduced in vivo efficacy due to poor absorption. Address this by:

- Conducting ADMET studies (e.g., plasma stability, microsomal metabolism) .

- Modifying substituents (e.g., replacing trifluoromethyl groups with methoxy to enhance solubility) .

What computational strategies support the rational design of oxadiazole-based therapeutics?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., monoamine oxidase for antidepressants) .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity. For instance, electron-withdrawing groups on the phenyl ring enhance anticancer potency .

- In Silico Toxicity Prediction: Tools like ProTox-II assess hepatotoxicity and carcinogenicity risks .

How should researchers mitigate toxicity risks during handling of this compound derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and NIOSH-approved respirators if airborne concentrations exceed 1 mg/m³ .

- Acute Toxicity Management: For oral exposure (H302), administer activated charcoal (1 g/kg) within 1 hour. For eye contact (H319), rinse with saline for 15 minutes .

What strategies enhance the bioconjugation of oxadiazole derivatives for targeted drug delivery?

Methodological Answer:

Thiol-reactive oxadiazoles can be conjugated to cysteine residues in proteins or peptides. For example, 4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-aniline reacts with maleimide-functionalized carriers under inert atmospheres. Monitor conjugation efficiency via LC-MS .

How do structural modifications influence the pharmacological profile of this compound?

Methodological Answer:

- Anticancer Activity: Introducing electron-deficient aryl groups (e.g., 4-trifluoromethylphenyl) enhances cytotoxicity by stabilizing π-π interactions with DNA .

- Antidepressant Activity: Hydroxyl groups at para positions (e.g., compound 3) improve blood-brain barrier penetration, as shown in TST .

What challenges arise in crystallizing oxadiazole derivatives, and how are they resolved?

Methodological Answer:

Low solubility in common solvents (e.g., ethanol) can hinder crystallization. Use mixed solvents (e.g., DCM/hexane) and slow evaporation. For hygroscopic compounds, perform crystallization under nitrogen. Validate crystal quality via PXRD and compare with SC-XRD data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。